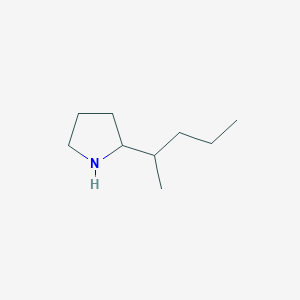

2-(Pentan-2-yl)pyrrolidin

Übersicht

Beschreibung

2-(Pentan-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Pentan-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentan-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffdesign und -entwicklung

2-(Pentan-2-yl)pyrrolidin: ist ein wertvolles Grundgerüst in der medizinischen Chemie aufgrund seines Pyrrolidinrings, der ein häufiges Merkmal vieler biologisch aktiver Verbindungen ist. Der Pyrrolidinring wird verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten, wobei seine sp3-Hybridisierung genutzt wird, um den Pharmakophorraum zu erkunden, zur Stereochemie beizutragen und die dreidimensionale Abdeckung zu erhöhen .

Chemische Synthese: Chirale Bausteine

Die Verbindung dient als chiraler Baustein in der chemischen Synthese. Ihre Stereogenität ist besonders nützlich für die Herstellung enantioselektiver Reaktionen, die entscheidend für die Herstellung von Verbindungen mit spezifischer Stereochemie sind .

Analytische Chemie: Referenzstandards

Aufgrund seiner klar definierten Struktur und Reinheit kann This compound als Referenzstandard in der analytischen Chemie verwendet werden, um Instrumente zu kalibrieren und Methoden zu validieren .

Pharmakologie: ADME/Tox-Studien

Der Pyrrolidinring in This compound ist in der Pharmakologie für ADME/Tox-Studien (Absorption, Verteilung, Metabolismus, Exkretion/Toxikologie) von Bedeutung. Er trägt zur Modifizierung physikalisch-chemischer Parameter bei, um optimale Ergebnisse für Wirkstoffkandidaten zu erzielen .

Wirkmechanismus

Target of Action

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets of these compounds can vary greatly depending on their structure and functional groups.

Mode of Action

The mode of action of pyrrolidine derivatives can also vary widely. They can interact with their targets in numerous ways, leading to a variety of biological effects .

Biochemical Pathways

Pyrrolidine derivatives can affect various biochemical pathways. For example, some pyrrolidine derivatives are involved in the biosynthesis of tetramates in microorganisms .

Pharmacokinetics

The pharmacokinetics of pyrrolidine derivatives can be influenced by many factors, including their structure, the route of administration, and the individual’s metabolism .

Result of Action

The molecular and cellular effects of pyrrolidine derivatives can range from antibiotic, antitumor, antifungal, and antiviral activities .

Action Environment

The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative and the biomolecule it interacts with .

Cellular Effects

Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other pyrrolidine derivatives have been shown to have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Other pyrrolidine derivatives have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other pyrrolidine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Other pyrrolidine derivatives have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Other pyrrolidine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-pentan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCHPPILTWOTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.